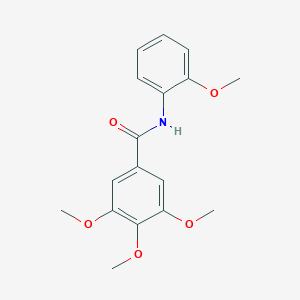

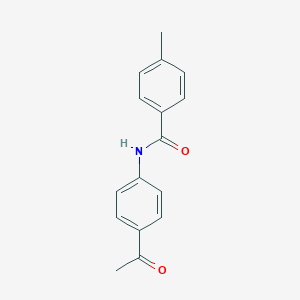

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide

Vue d'ensemble

Description

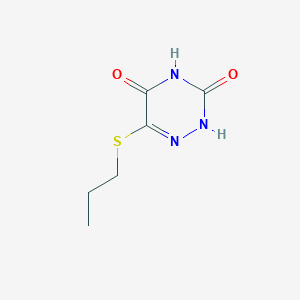

“3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C17H19NO5 . It has a molecular weight of 317.336 Da . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide” consists of an amide plane oriented at an angle of 41.5 (3)° with respect to the 2-methoxybenzene ring .Applications De Recherche Scientifique

Synthesis and Potential Medical Applications

The synthesis and investigation of compounds structurally related to 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide have been a significant area of research due to their potential medical applications. For instance, compounds with similar structures have been synthesized and evaluated for their biological activities, including their roles as anti-inflammatory, analgesic, and anticancer agents. A study by (Abu‐Hashem et al., 2020) explored novel compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory activities, showcasing their potential as anti-inflammatory and analgesic agents.

Another area of interest is the synthesis of gefitinib, a medication used in cancer treatment. The process involves the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and related compounds, highlighting the importance of such structures in the development of anticancer drugs (Jin et al., 2005).

Antioxidant and Antimicrobial Activities

The antioxidant and antimicrobial properties of benzamide derivatives have also been a focus of research. For example, new benzamides isolated from endophytic Streptomyces showed promising antimicrobial activities, underscoring the potential of such compounds in addressing microbial infections (Yang et al., 2015). Additionally, the study of synthetic amino-substituted benzamides has provided insights into their electrochemical oxidation mechanisms, which are essential for understanding their antioxidant activities (Jovanović et al., 2020).

Neurological Applications

The investigation of serotonin 1A receptors in Alzheimer's disease patients using molecular imaging probes has highlighted the significance of benzamide derivatives in neuroscientific research. Such studies have contributed to a deeper understanding of the pathological mechanisms of Alzheimer's disease and the potential therapeutic roles of these compounds (Kepe et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSVGMPTFKDYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192594 | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | |

CAS RN |

3940-77-0 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3940-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003940770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)

![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)

![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)

![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)

![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)

![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)